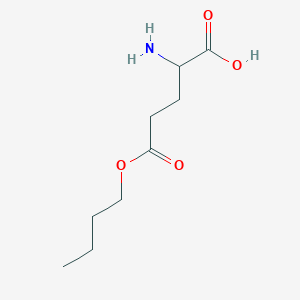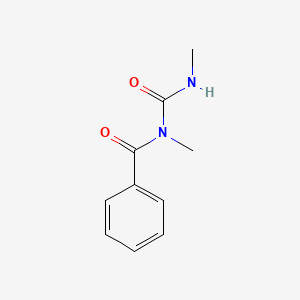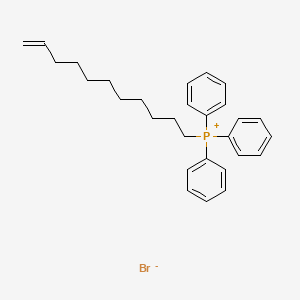
Salicylamide, N-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylamide, N-methyl-3-phenyl- is a compound that belongs to the class of salicylamides. It is known for its analgesic and antipyretic properties, similar to those of aspirin . This compound is used in various pharmaceutical applications and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylamide, N-methyl-3-phenyl- can be synthesized through several methods. One common method involves the reaction of methyl salicylate with ammonia gas in the presence of toluene as a solvent. The reaction is carried out at a temperature of 40-45°C and a pressure of 0.25-0.35 MPa for about 5-6 hours. The product is then crystallized and purified to obtain high-purity salicylamide .
Industrial Production Methods
In industrial settings, the production of salicylamide involves similar reaction conditions but on a larger scale. The use of stainless steel reactors and controlled reaction parameters ensures high yield and product purity. The process typically involves the recovery of solvents and by-products to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Salicylamide, N-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Salicylamide, N-methyl-3-phenyl- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological pathways and enzyme inhibition.
Medicine: Investigated for its analgesic and antipyretic properties, similar to aspirin.
Industry: Used in the production of pharmaceuticals, pesticides, and fine chemicals.
Mechanism of Action
The mechanism of action of salicylamide, N-methyl-3-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin. This inhibition reduces the production of prostaglandins, which are responsible for pain and inflammation. The compound also interacts with other molecular targets, such as ion channels and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Salicylamide: A non-prescription drug with analgesic and antipyretic properties.
Aspirin: A widely used analgesic and antipyretic drug.
Ethenzamide: A derivative of salicylamide with similar medicinal uses.
Uniqueness
Salicylamide, N-methyl-3-phenyl- is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to inhibit COX enzymes and interact with various molecular targets makes it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17) |
InChI Key |
VRBDDBBBQKMDGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)

![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)







![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)


![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)
